molecular formula C14H7ClO4S B1596588 2-Anthraquinonesulfonyl chloride CAS No. 2381-23-9

2-Anthraquinonesulfonyl chloride

Cat. No.: B1596588
CAS No.: 2381-23-9
M. Wt: 306.7 g/mol
InChI Key: UDFCHANCMRCOQT-UHFFFAOYSA-N
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Description

2-Anthraquinonesulfonyl chloride (CAS: 82-48-4), also known as 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride, is an aromatic sulfonyl chloride derivative of anthraquinone. Its molecular formula is C₁₄H₇ClO₄S, with a molecular weight of 306.52 g/mol . The compound features a planar anthraquinone backbone substituted with a sulfonyl chloride (-SO₂Cl) group at the 2-position, conferring both electron-withdrawing and reactive properties. It is primarily utilized as a key intermediate in the synthesis of anthraquinone-based dyes, pharmaceuticals, and specialty chemicals. Industrial synthesis typically involves sulfonation of anthraquinone followed by chlorination with agents like phosphorus pentachloride (PCl₅) .

Properties

IUPAC Name

9,10-dioxoanthracene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H7ClO4S/c15-20(18,19)8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFCHANCMRCOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277890
Record name 2-Anthraquinonesulfonyl chloride
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Molecular Weight

306.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2381-23-9
Record name 2-Anthraquinonesulfonyl chloride
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Record name 2-Anthraquinonesulfonyl chloride
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Record name 2-Anthraquinonesulfonyl chloride
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Record name 2-Anthraquinonesulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anthraquinonesulfonyl chloride can be synthesized through the sulfonation of anthraquinone followed by chlorination. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as the primary reactive site for nucleophilic displacement. This enables ASC to act as a derivatization agent for analytical chemistry applications.

1.1 Reaction with Amines
ASC reacts quantitatively with primary and secondary amines under mild conditions to form stable sulfonamide derivatives .

ParameterExperimental Conditions
Reaction time3 minutes at room temperature
Solvent systemOrganic/aqueous interface (phase transfer)
Detection methodHPLC with UV detection at 256-320 nm
Linear dynamic range4 nM – 400 μM
Limit of detection (LOD)0.4 μM for normal-phase HPLC

Key characteristics of amine derivatives:

  • Derivatives remain stable for >48 hours at room temperature

  • Show strong UV absorption due to anthraquinone's π-conjugation system

  • Enable sensitive quantification of aliphatic and aromatic amines

1.2 Reaction with Phenols
ASC demonstrates exceptional reactivity toward phenolic compounds through a phase-transfer catalyzed mechanism :

Reaction ParameterOptimal Value
CatalystTetrabutylammonium bromide
pH9.0-10.5 (aqueous phase)
Organic solventDichloromethane
Reaction efficiency>98% conversion in 3 min
LOD after preconcentration0.1 μg/L in water samples

The derivatization mechanism proceeds through:

  • Deprotonation of phenol to phenoxide ion

  • Ion-pair formation with tetrabutylammonium cation

  • Nucleophilic attack at sulfonyl chloride group

  • Formation of sulfonate ester derivative

Stability Considerations

ASC's reactivity is influenced by:

  • Moisture sensitivity : Rapid hydrolysis in aqueous media (t₁/₂ < 15 min at pH 7)

  • Thermal stability : Decomposes above 150°C through sulfonic acid anhydride formation

  • Storage conditions : Requires anhydrous environment at -20°C for long-term stability

These well-characterized reaction pathways and analytical parameters make ASC particularly valuable for trace analysis of nucleophile-containing compounds in environmental and biological matrices. The anthraquinone moiety provides inherent chromophoric properties that eliminate the need for post-derivatization labeling steps, simplifying analytical workflows while maintaining high sensitivity .

Scientific Research Applications

Analytical Chemistry

Derivatization of Amines:
ASC has been recognized as a powerful derivatization reagent for amines. Its ability to form stable sulfonamides allows for effective analysis via high-performance liquid chromatography (HPLC). The derivatization process is rapid, typically occurring at room temperature within three minutes, and demonstrates excellent linearity in response across a wide concentration range (0.4-400 µM for normal-phase HPLC) .

Parameter Normal-Phase HPLC Reversed-Phase HPLC
Concentration Range0.4 - 400 µM4 nM - 4 µM
Detection Wavelength320 nm256 nm

This rapid derivatization makes ASC particularly useful in environmental and pharmaceutical analyses where time efficiency is crucial.

Medicinal Chemistry

Anticancer Activity:
Research has shown that anthraquinone derivatives, including ASC, exhibit promising anticancer activities. For instance, studies indicate that anthraquinone compounds can inhibit cancer cell proliferation by targeting essential cellular proteins . Specific derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including gastric epithelial cells and lung carcinoma cells. For example, the compound mensacarcin and its analogs have shown potent antitumor activity with effective doses (ED50 values) ranging from 1.6 to 11.6 µM .

Mechanism of Action:
The anticancer properties of ASC derivatives are attributed to their ability to generate reactive oxygen species (ROS), which contribute to apoptosis in cancer cells. This mechanism has been explored in various studies highlighting the role of ASC in inducing cell cycle arrest and mitochondrial dysfunction in cancer cells .

Photocatalysis

Environmental Applications:
ASC and other anthraquinone derivatives are being investigated for their potential in photocatalytic applications, particularly for pollutant degradation and clean energy production. The unique photochemical properties of anthraquinones allow them to act as redox-active mediators in photocatalytic systems .

Application Area Potential Uses
Wastewater TreatmentDegradation of organic pollutants
Energy ProductionPhotocatalytic hydrogen production
Antibacterial ActionUtilizing light-induced bactericidal properties

The incorporation of ASC into photocatalytic systems enhances the efficiency of electron transfer processes, which is crucial for improving the performance of conventional semiconductors used in environmental applications .

Case Studies

  • Amines Analysis Using ASC:
    A study demonstrated the application of ASC in analyzing various primary and secondary amines through HPLC. The results showed that ASC could effectively form sulfonamides with amines, allowing for precise quantification in complex mixtures .
  • Anticancer Studies:
    Another research effort focused on synthesizing a series of 34 analogues of 2-substituted amido-anthraquinones derived from ASC. These compounds were evaluated for their effects on cancer cell proliferation and telomerase activity, revealing promising anticancer properties with substantial inhibition rates .
  • Photocatalytic Efficiency:
    A comprehensive review highlighted the use of anthraquinones in photocatalytic systems designed for environmental remediation. The study emphasized the need for further research into enhancing the solubility and conductivity of these compounds to maximize their practical applications .

Mechanism of Action

The mechanism of action of 2-anthraquinonesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming stable derivatives. The compound can also undergo electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, facilitating the substitution of hydrogen atoms on the aromatic ring .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Anthracenesulfonyl Chloride

Molecular Formula : C₁₄H₉ClO₂S
Molecular Weight : 284.74 g/mol
Key Differences :

  • Structure: Lacks the two ketone groups (9,10-dioxo) present in 2-anthraquinonesulfonyl chloride, resulting in a less electron-deficient aromatic system.
  • Reactivity: The absence of quinone oxygens reduces electrophilicity at the sulfonyl chloride group, making it less reactive toward nucleophiles compared to this compound.
  • Applications : Primarily used in research settings for organic synthesis rather than industrial dye production .

2-Chloroethanesulfonyl Chloride

Molecular Formula : C₂H₄Cl₂O₂S
Molecular Weight : 162.97 g/mol
Key Differences :

  • Structure : An aliphatic sulfonyl chloride with a chlorine atom at the β-position. The absence of an aromatic ring reduces conjugation and stabilizes the sulfonyl chloride group.
  • Reactivity : Higher reactivity in nucleophilic substitutions due to the aliphatic chain’s flexibility and lower steric hindrance.
  • Health Effects: Limited chronic toxicity data, unlike aromatic sulfonyl chlorides, which may exhibit distinct hazards due to aromatic ring interactions .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility Reactivity (Nucleophilic Substitution) Key Applications
This compound C₁₄H₇ClO₄S 306.52 Low Moderate (electron-deficient aromatic) Dyes, Pharmaceuticals
2-Anthracenesulfonyl chloride C₁₄H₉ClO₂S 284.74 Low Low (non-electron-deficient aromatic) Organic synthesis
2-Chloroethanesulfonyl chloride C₂H₄Cl₂O₂S 162.97 Reacts High (aliphatic flexibility) Surfactants, Agrochemicals

Research Findings

  • Structural Analysis: Collision cross-section predictions for 2-anthracenesulfonyl chloride (C₁₄H₉ClO₂S) suggest a compact structure (12.5 Ų), whereas this compound’s planar quinone backbone likely increases its cross-section, enhancing detectability in mass spectrometry .
  • Synthetic Routes: Anthraquinone sulfonation requires harsh conditions (e.g., fuming sulfuric acid) compared to benzene sulfonyl chloride synthesis, which uses milder chlorosulfonic acid .

Biological Activity

2-Anthraquinonesulfonyl chloride is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections will delve into its biological activities, including anticancer, antibacterial, and inhibitory effects on various enzymes.

Chemical Structure and Synthesis

This compound can be synthesized by refluxing the corresponding anthraquinone acid with phosphorus pentachloride. The compound exhibits a melting point of approximately 210°C, indicating its stability under standard laboratory conditions .

Anticancer Activity

Research has demonstrated that anthraquinone derivatives, including this compound, possess significant anticancer properties. These compounds typically exert their effects by targeting essential cellular proteins involved in cancer progression.

  • Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest in cancer cells, particularly at the G2/M phase. This is associated with the upregulation of tumor suppressor genes such as p53 and p21, which are crucial for cell cycle regulation .
  • Apoptosis Induction : The compound promotes apoptotic cell death through the activation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic proteins .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and subsequent cell death .

Case Study

In vitro studies on various cancer cell lines, such as MOLT4 (T-cell leukemia) and AGS (gastric cancer), revealed that this compound exhibits IC50 values ranging from 1.14 to 2.1 µg/mL, indicating potent antiproliferative activity .

Antibacterial Activity

The antibacterial properties of anthraquinone derivatives are well-documented, with mechanisms including inhibition of biofilm formation and disruption of bacterial cell wall integrity.

  • Biofilm Inhibition : Anthraquinones have been shown to effectively inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to antibiotics .
  • Cell Wall Disruption : The compounds can interfere with the synthesis of bacterial cell walls, leading to cell lysis and death .
  • Nucleic Acid Synthesis Inhibition : They also inhibit nucleic acid synthesis, further contributing to their antibacterial effects .

Enzyme Inhibition

This compound has been evaluated for its inhibitory activity against various enzymes, particularly carbonic anhydrases (CAs), which play a role in numerous physiological processes.

Inhibitory Activity

  • The compound exhibited IC50 values in the low nanomolar range (21.19–91.16 nM) against tumor-associated isoforms such as hCA IX, showcasing its potential as a therapeutic agent in cancer treatment .

Summary of Biological Activities

Activity TypeMechanismIC50 Values
AnticancerCell cycle arrest, apoptosis induction1.14 - 2.1 µg/mL
AntibacterialBiofilm inhibition, cell wall disruptionVaries by strain
Enzyme InhibitionCarbonic anhydrase inhibition21.19 - 91.16 nM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Anthraquinonesulfonyl chloride
Reactant of Route 2
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